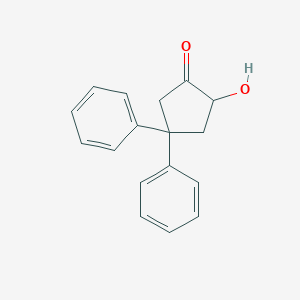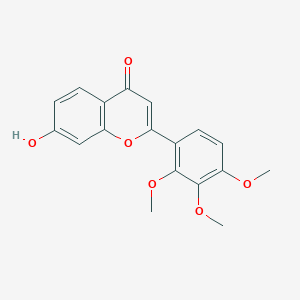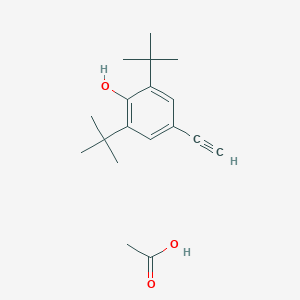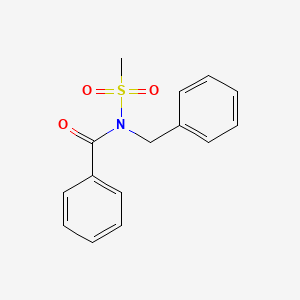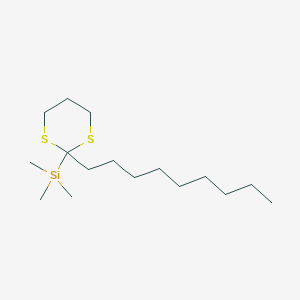![molecular formula C20H32OS2Si2 B14271956 4,7-Bis{[2-(trimethylsilyl)ethyl]sulfanyl}deca-4,6-diene-2,8-diynal CAS No. 159427-28-8](/img/structure/B14271956.png)
4,7-Bis{[2-(trimethylsilyl)ethyl]sulfanyl}deca-4,6-diene-2,8-diynal
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,7-Bis{[2-(trimethylsilyl)ethyl]sulfanyl}deca-4,6-diene-2,8-diynal is a complex organic compound characterized by the presence of trimethylsilyl groups and sulfanyl groups attached to a deca-diene-diynal backbone. This compound is notable for its unique structural features, which make it a subject of interest in various fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4,7-Bis{[2-(trimethylsilyl)ethyl]sulfanyl}deca-4,6-diene-2,8-diynal typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach is to use trimethylsilyl chloride and bis(trimethylsilyl)acetamide as reagents to introduce the trimethylsilyl groups . The reaction conditions often require anhydrous solvents and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
4,7-Bis{[2-(trimethylsilyl)ethyl]sulfanyl}deca-4,6-diene-2,8-diynal can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: The trimethylsilyl groups can be substituted with other functional groups using reagents like trimethylsilyl chloride.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Lithium aluminum hydride.
Substituting agents: Trimethylsilyl chloride, bis(trimethylsilyl)acetamide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or alkanes.
Applications De Recherche Scientifique
4,7-Bis{[2-(trimethylsilyl)ethyl]sulfanyl}deca-4,6-diene-2,8-diynal has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis to introduce trimethylsilyl groups.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, although specific applications are still under research.
Industry: Utilized in the production of specialized materials and as a precursor for other chemical compounds.
Mécanisme D'action
The mechanism of action of 4,7-Bis{[2-(trimethylsilyl)ethyl]sulfanyl}deca-4,6-diene-2,8-diynal involves its interaction with molecular targets through its sulfanyl and trimethylsilyl groups. These interactions can affect various biochemical pathways, although detailed studies are required to fully elucidate these mechanisms.
Comparaison Avec Des Composés Similaires
Similar Compounds
Bis(trimethylsilyl)acetamide: Used as a silylating agent in organic synthesis.
Trimethylsilyl chloride: Commonly used to introduce trimethylsilyl groups in organic molecules.
Uniqueness
4,7-Bis{[2-(trimethylsilyl)ethyl]sulfanyl}deca-4,6-diene-2,8-diynal is unique due to its combination of sulfanyl and trimethylsilyl groups attached to a deca-diene-diynal backbone. This structural uniqueness imparts specific chemical properties and reactivity that distinguish it from other similar compounds.
Propriétés
Numéro CAS |
159427-28-8 |
|---|---|
Formule moléculaire |
C20H32OS2Si2 |
Poids moléculaire |
408.8 g/mol |
Nom IUPAC |
4,7-bis(2-trimethylsilylethylsulfanyl)deca-4,6-dien-2,8-diynal |
InChI |
InChI=1S/C20H32OS2Si2/c1-8-10-19(22-15-17-24(2,3)4)12-13-20(11-9-14-21)23-16-18-25(5,6)7/h12-14H,15-18H2,1-7H3 |
Clé InChI |
NXLJBJZYSSWGJL-UHFFFAOYSA-N |
SMILES canonique |
CC#CC(=CC=C(C#CC=O)SCC[Si](C)(C)C)SCC[Si](C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![8-(2-Methylpropylidene)-6,10-dioxaspiro[4.5]decane-7,9-dione](/img/structure/B14271877.png)
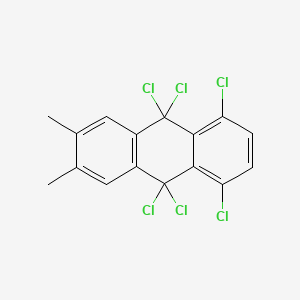
![1-(2-{2-[(E)-Phenyldiazenyl]phenyl}hydrazinylidene)naphthalen-2(1H)-one](/img/structure/B14271892.png)
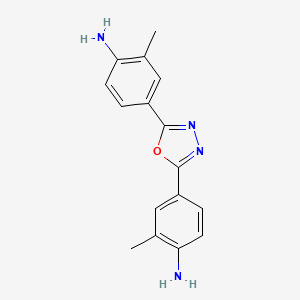
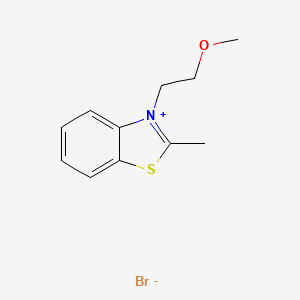
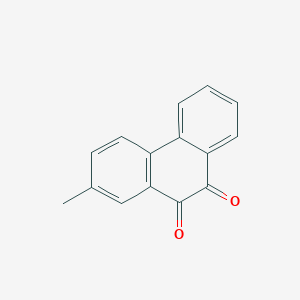

![(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]hexanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid](/img/structure/B14271948.png)
